Emate

Description

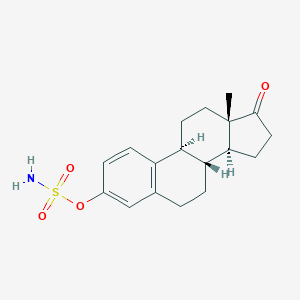

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKFQAJIXCZXQY-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933447 | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-09-7 | |

| Record name | Estrone-3-O-sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Emate: A Potent Steroid Sulfatase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Emate (Estrone-3-O-sulfamate) is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a crucial role in the biosynthesis of active steroid hormones by converting inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA). These active steroids can drive the proliferation of hormone-dependent cancers, making STS a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a discussion of the paradoxical estrogenicity that has limited its clinical development.

Introduction

Steroid sulfatase (STS) is a key enzyme in the steroidogenesis pathway, responsible for the hydrolysis of steroid sulfates.[1][2] This enzymatic activity is critical in providing a pool of active estrogens and androgens in various tissues. In the context of hormone-dependent cancers, such as breast and prostate cancer, the expression and activity of STS are often upregulated, contributing to the local production of steroids that fuel tumor growth.[1]

This compound, an estrone derivative, was developed as a potent, active-site-directed, irreversible inhibitor of STS.[3] Its mechanism involves the sulfamoylation of a formylglycine residue within the active site of the enzyme, leading to its inactivation.[1] Despite its high potency and favorable pharmacokinetic properties, including high oral bioavailability and resistance to first-pass metabolism, the clinical development of this compound was halted due to observations of paradoxical estrogenicity in preclinical models.[4] This guide delves into the technical details of this compound as an STS inhibitor to inform future research and drug development efforts in this area.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of steroid sulfatase. The sulfamate (B1201201) moiety of this compound is key to its inhibitory activity. It is believed to mimic the endogenous steroid sulfate substrates and bind to the active site of STS. Once bound, the sulfamoyl group is transferred to a critical formylglycine residue in the enzyme's active site, leading to the covalent and irreversible modification and inactivation of the enzyme.[1][3] This prevents the hydrolysis of endogenous steroid sulfates, thereby reducing the local and systemic levels of active estrogens and androgens.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Differential effects of estrone and estrone-3-O-sulfamate derivatives on mitotic. Arrest, apoptosis, and microtubule assembly in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. | Semantic Scholar [semanticscholar.org]

- 4. Estrone sulfamate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Emate (Estrone-3-O-sulfamate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emate, scientifically known as Estrone-3-O-sulfamate, is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a crucial role in the biosynthesis of active estrogens and androgens by hydrolyzing steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their hormonally active forms. By blocking this pathway, this compound presents a significant therapeutic potential in the treatment of hormone-dependent diseases, including certain types of cancer. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Chemical Structure and Identity

| Property | Value |

| IUPAC Name | [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate (B1201201) |

| Synonyms | This compound, Estrone-3-O-sulfamate, this compound |

| CAS Number | 148672-09-7 |

| Molecular Formula | C₁₈H₂₃NO₄S |

| Molecular Weight | 349.4 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical structure of this compound (Estrone-3-O-sulfamate).

Tabulated Physicochemical Data

Table 1: Quantitative Physicochemical Properties of this compound and Estrone

| Property | This compound (Estrone-3-O-sulfamate) | Estrone (Parent Compound) |

| Melting Point (°C) | 195 - 197 | 258 - 262 |

| Boiling Point (°C) | 530.9 at 760 mmHg | ~445 (decomposes) |

| Aqueous Solubility | Data not available | 1.30 mg/1000 g (25°C) |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol. | Soluble in DMSO and dimethyl formamide (B127407) (DMF) (~20 mg/ml). |

| pKa | Data not available; the pKa of the parent phenol (B47542) in related aminosulfonates is a key factor in its inhibitory activity. | ~10.3 (phenolic hydroxyl group) |

| LogP (XLogP3) | 2.4 | 3.1 |

Mechanism of Action: Steroid Sulfatase Inhibition

This compound functions as an irreversible, active site-directed inhibitor of steroid sulfatase (STS). The enzyme STS is responsible for the hydrolysis of steroid sulfates, a critical step in the production of active sex hormones. The generally accepted mechanism of action is depicted in the signaling pathway diagram below.

The sulfamate moiety of this compound is crucial for its inhibitory activity. It is proposed that this compound binds to the active site of STS, where the enzyme initiates the hydrolysis of the sulfamate group. This process, however, leads to the irreversible sulfamoylation of a key amino acid residue (a formylglycine) within the enzyme's active site, thereby permanently inactivating it.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections outline standard experimental methodologies for measuring key parameters.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification. A common and reliable method is the capillary melting point technique.

Workflow for Melting Point Determination

Solubility Measurement

Solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol for Shake-Flask Solubility Measurement

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn and filtered. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Reporting: The solubility is reported as the concentration of the compound in the saturated solution at the specified temperature.

pKa Determination

The acid dissociation constant (pKa) provides insight into the ionization state of a compound at different pH values, which is crucial for understanding its absorption and distribution. Potentiometric titration is a common method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound (Estrone-3-O-sulfamate), a potent steroid sulfatase inhibitor. The presented data, including its chemical identity, melting and boiling points, and solubility characteristics, are essential for researchers and professionals in the field of drug development. The elucidation of its mechanism of action and the provision of standard experimental protocols for property determination offer a solid foundation for further research and development of this promising therapeutic agent. While some experimental data, such as a precise pKa value and quantitative aqueous solubility, are not yet fully available in the public domain, the information provided herein serves as a valuable resource for ongoing and future investigations into this compound and related compounds.

An In-depth Technical Guide to the Synthesis and Preparation of Emate

This document provides a comprehensive technical overview of the synthesis and preparation of Emate, a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and relevant biological pathways.

Overview of this compound

This compound is a small molecule drug belonging to the 2-phenylaminopyrimidine class of compounds. It functions as a specific inhibitor of a select number of tyrosine kinases, most notably Bcr-Abl, which is the causative agent in Chronic Myeloid Leukemia (CML). By targeting the ATP-binding site of the kinase, this compound stabilizes the inactive conformation of the enzyme, thereby preventing phosphorylation of its downstream substrates and inhibiting cellular proliferation and survival of Bcr-Abl-positive cancer cells.

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key steps involve a selective amination, a condensation reaction to form the pyrimidine (B1678525) core, and a final coupling step to introduce the N-methylpiperazine side chain.

Synthetic Workflow

The overall synthetic strategy is a convergent process designed for efficiency and scalability. The workflow ensures high purity of the final active pharmaceutical ingredient (API).

Caption: Convergent synthetic workflow for the preparation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

This initial step involves the condensation of 3-amino-4-methylbenzonitrile (B1277243) with cyanamide (B42294), followed by reaction with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

-

Reaction: A mixture of 3-amino-4-methylbenzonitrile (1.0 eq), cyanamide (1.2 eq), and concentrated hydrochloric acid (0.1 eq) in 2-propanol is heated to reflux for 4 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold 2-propanol, and dried under vacuum.

-

Second Stage: The intermediate is then suspended in a solution of sodium methoxide (B1231860) (1.5 eq) in methanol. 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq) is added, and the mixture is refluxed for 16 hours.

-

Purification: The cooled mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, and dried to afford the title compound.

This step involves the selective reduction of the nitro group to an amine.

-

Reaction: To a solution of the product from Step 1 (1.0 eq) in a 2:1 mixture of ethanol (B145695) and water, iron powder (5.0 eq) and ammonium (B1175870) chloride (0.5 eq) are added. The suspension is heated to 80°C for 3 hours.

-

Work-up: The hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure.

-

Purification: The residue is partitioned between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the diamine intermediate, which is often used directly in the next step without further purification.

The final step is an amide bond formation between the diamine intermediate and an activated carboxylic acid derivative.

-

Reaction: The diamine from Step 2 (1.0 eq) is dissolved in anhydrous pyridine. The solution is cooled to 0°C, and 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, is added dropwise over 30 minutes.

-

Work-up: The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed in vacuo.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol, 95:5 to 90:10 gradient) to yield this compound as an off-white solid.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of a representative 10-gram batch of this compound.

Table 1: Reagent Quantities and Molar Equivalents

| Step | Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalent |

|---|---|---|---|---|

| 1 | 3-amino-4-methylbenzonitrile | 132.16 | 5.00 g | 1.0 |

| 1 | Cyanamide | 42.04 | 1.91 g | 1.2 |

| 1 | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 176.22 | 7.28 g | 1.1 |

| 2 | N-(4-methyl-3-nitrophenyl)...amine | 319.34 | 10.0 g | 1.0 |

| 2 | Iron Powder | 55.85 | 8.75 g | 5.0 |

| 3 | 4-methyl-N3-(4-(pyridin-3-yl)...diamine | 289.36 | 8.00 g | 1.0 |

| 3 | 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride | 268.76 | 8.21 g | 1.1 |

Table 2: Product Yield and Purity

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | N-(4-methyl-3-nitrophenyl)...amine | 11.98 | 9.82 | 82% | >95% |

| 2 | 4-methyl-N3-(4-(pyridin-3-yl)...diamine | 9.07 | 7.80 | 86% | >98% |

| 3 | this compound (Final Product) | 13.75 | 11.55 | 84% | >99.5% |

Mechanism of Action: Bcr-Abl Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Bcr-Abl kinase, which is constitutively active in CML cells. This inhibition blocks downstream signaling cascades that promote cell proliferation and survival.

Caption: this compound inhibits the Bcr-Abl signaling pathway.

The Role of Estrone Sulfamate (EMATE) in Steroid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone (B1671321) sulfamate (B1201201) (EMATE), a potent and irreversible inhibitor of the enzyme steroid sulfatase (STS), plays a critical role in modulating the biosynthesis of active steroid hormones. By blocking the hydrolysis of estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), this compound effectively curtails the production of estrogens and androgens, which are pivotal in the progression of hormone-dependent diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on steroid biosynthesis pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

Introduction to Steroid Biosynthesis and the Role of Steroid Sulfatase (STS)

Steroidogenesis is the metabolic pathway responsible for the synthesis of steroid hormones from cholesterol[1]. This intricate process involves a series of enzymatic reactions that lead to the production of progestogens, corticosteroids, androgens, and estrogens[1][2]. A key enzyme in the peripheral synthesis of active sex steroids is steroid sulfatase (STS). STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively[3][4][5][6][7][8]. These can then be further converted into more potent hormones like estradiol (B170435) and testosterone, which can stimulate the growth of hormone-dependent cancers[4][5][6].

This compound: A Potent Inhibitor of Steroid Sulfatase

Estrone sulfamate (this compound), also known as estrone-3-O-sulfamate, is a synthetic, orally active, and potent irreversible inhibitor of STS[9][10][11]. Its primary role in steroid biosynthesis is to block the activity of STS, thereby preventing the formation of active estrogens and androgens from their sulfated precursors[2][9].

Mechanism of Action

This compound acts as an active-site-directed inhibitor of STS[10]. The sulfamate moiety of this compound is crucial for its inhibitory activity[9][11]. It is proposed that this compound irreversibly inactivates the enzyme through the sulfamoylation of a critical amino acid residue within the active site of STS[10]. This covalent modification permanently disables the enzyme's catalytic function. The inhibition by this compound is time- and concentration-dependent, and the enzyme is protected from inactivation by its natural substrate, estrone sulfate, confirming the active-site-directed nature of the inhibition[10].

Impact of this compound on Steroid Biosynthesis Pathways

The inhibition of STS by this compound has significant downstream effects on the steroid biosynthesis cascade. By blocking the conversion of E1S to E1 and DHEAS to DHEA, this compound effectively reduces the pool of substrates available for the synthesis of potent estrogens and androgens.

// Substrates E1S [label="Estrone Sulfate (E1S)"]; DHEAS [label="DHEA Sulfate (DHEAS)"];

// Products E1 [label="Estrone (E1)"]; DHEA [label="DHEA"]; Estradiol [label="Estradiol"]; Testosterone [label="Testosterone"];

// Enzyme STS [label="Steroid Sulfatase (STS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Inhibitor this compound [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway connections E1S -> E1 [label="STS"]; DHEAS -> DHEA [label="STS"]; E1 -> Estradiol; DHEA -> Testosterone;

// Inhibition this compound -> STS [arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT Figure 1: Simplified steroid biosynthesis pathway showing the inhibitory action of this compound on STS.

The diagram above illustrates how this compound intervenes in the steroid biosynthesis pathway. By inhibiting STS, it prevents the conversion of inactive steroid sulfates into active hormones that can drive the progression of hormone-dependent diseases.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as an STS inhibitor has been quantified in various in vitro systems. The following table summarizes the key inhibitory concentration (IC50) values.

| Cell Line / Preparation | IC50 Value | Reference |

| MCF-7 cells | 65 pM | [9] |

| MCF-7 cells | 0.83 nM | [12] |

| Placental Microsomes | 18 nM | [12] |

| Placental Microsomes | 0.8 nM (for 4-nitrothis compound) | [11][13] |

In Vivo Efficacy: In rats, a single oral or subcutaneous dose of 1 mg/kg this compound effectively abolished estrone and DHEA-S sulfatase activities in all tissues examined. A single 10 mg/kg dose resulted in only a minor recovery of hepatic STS activity (<10%) after 7 days, highlighting its prolonged duration of action[9].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the inhibitory activity of this compound on STS.

In Vitro STS Inhibition Assay (Cell-Free System)

This assay determines the direct inhibitory effect of this compound on STS enzyme activity using a cell-free preparation, such as human placental microsomes.

Materials:

-

This compound

-

Human placental microsomes (source of STS)

-

[³H]-Estrone sulfate (radiolabeled substrate)

-

Estrone sulfate (unlabeled substrate)

-

Phosphate (B84403) buffer (pH 7.4)

-

Scintillation fluid

-

96-well microplates

-

Incubator (37°C)

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Dilute the human placental microsomes in phosphate buffer to a concentration that yields a linear reaction rate for at least 60 minutes.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Setup: In a 96-well plate, add the diluted enzyme preparation, phosphate buffer, and varying concentrations of this compound. Include a control group with the solvent alone.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-Estrone sulfate.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

-

Reaction Termination and Extraction: Terminate the reaction by adding toluene to each well. Toluene will extract the hydrolyzed, non-polar product ([³H]-Estrone) from the aqueous phase.

-

Measurement: Transfer the toluene layer to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the percentage of STS inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

// Workflow connections prep_enzyme -> setup; prep_inhibitor -> setup; setup -> preincubate; preincubate -> initiate; prep_substrate -> initiate; initiate -> incubate; incubate -> terminate; terminate -> extract; extract -> measure; measure -> calculate; calculate -> determine_ic50; } END_DOT Figure 2: Experimental workflow for the in vitro STS inhibition assay.

Whole-Cell STS Inhibition Assay

This assay assesses the ability of this compound to penetrate the cell membrane and inhibit STS activity within intact cells, such as the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells

-

Cell culture medium and supplements

-

This compound

-

[³H]-Estrone sulfate

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Toluene

-

Scintillation fluid

-

Cell culture plates (e.g., 24-well)

-

Incubator (37°C, 5% CO₂)

-

Scintillation counter

Procedure:

-

Cell Culture: Culture MCF-7 cells in appropriate medium until they reach a suitable confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Substrate Addition: After the pre-incubation with the inhibitor, add [³H]-Estrone sulfate to each well.

-

Incubation: Incubate for a further period to allow for substrate conversion.

-

Cell Lysis and Extraction: Wash the cells with PBS, lyse the cells, and extract the radiolabeled product using toluene.

-

Measurement: Measure the radioactivity in the toluene extract using a scintillation counter.

Data Analysis:

-

Calculate the percentage of STS inhibition for each this compound concentration relative to the control (untreated or solvent-treated cells).

-

Determine the IC50 value as described for the cell-free assay.

Conclusion

This compound is a highly effective and specific inhibitor of steroid sulfatase, a key enzyme in the production of active steroid hormones. Its potent and irreversible mechanism of action makes it a valuable tool for studying steroid biosynthesis and a promising candidate for the development of therapies for hormone-dependent cancers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other STS inhibitors.

References

- 1. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 3. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrone sulfamate - Wikipedia [en.wikipedia.org]

- 10. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Estrone Sulfamate (EMATE) and its Effect on Estrogen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone (B1671321) Sulfamate (B1201201) (EMATE), a synthetic derivative of estrone, is a highly potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of active estrogens by hydrolyzing inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms. By blocking this conversion, this compound offers a therapeutic strategy for hormone-dependent cancers, including breast and endometrial cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its effects on estrogen metabolism. It also addresses the paradoxical estrogenic effects of this compound observed in preclinical models and discusses the metabolic fate of this compound.

Introduction: The Sulfatase Pathway in Estrogen Metabolism

In peripheral tissues, the local production of estrogens can occur via two primary pathways: the aromatase pathway, which converts androgens to estrogens, and the sulfatase pathway. The sulfatase pathway is particularly significant in postmenopausal women, where circulating levels of estrone sulfate (E1S) are a major reservoir for the formation of active estrogens within tumor tissues.[1][2] Steroid sulfatase (STS), a membrane-bound enzyme located in the endoplasmic reticulum, catalyzes the hydrolysis of E1S to estrone (E1).[1] Estrone can then be converted to the more potent estradiol (B170435) (E2) by 17β-hydroxysteroid dehydrogenase (17β-HSD). The inhibition of STS is therefore a key target for reducing local estrogen concentrations and mitigating the proliferation of estrogen-dependent cancers.

Estrone Sulfamate (this compound): A Potent Steroid Sulfatase Inhibitor

This compound is a steroidal, active site-directed irreversible inhibitor of STS.[3] Its potent inhibitory activity has been demonstrated in various in vitro and in vivo models.

Quantitative Inhibitory Data

The inhibitory potency of this compound against steroid sulfatase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system.

| Experimental System | IC50 Value | Reference |

| MCF-7 Breast Cancer Cells | 65 pM | [3] |

| Placental Microsomes | 18 nM | [4] |

| JEG-3 Cell Lysate | Not Specified | |

| Derivative: 4-nitrothis compound | ||

| Placental Microsomes | 0.8 nM | [5] |

| MCF-7 Breast Cancer Cells | 0.01 nM | [5] |

Signaling Pathways and Experimental Workflows

The Sulfatase Pathway and Inhibition by this compound

The following diagram illustrates the conversion of inactive steroid sulfates to active estrogens and the point of inhibition by this compound.

Experimental Workflow for Determining STS Inhibition

The inhibitory activity of this compound is typically assessed through in vitro assays using either cell lysates or whole cells.

Detailed Experimental Protocols

In Vitro Steroid Sulfatase (STS) Inhibition Assay in MCF-7 Cells

This protocol describes the determination of the inhibitory effect of this compound on STS activity in a whole-cell system.

Materials:

-

MCF-7 human breast adenocarcinoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[3H]Estrone-3-sulfate (radiolabeled substrate)

-

This compound (or other test inhibitors)

-

Phosphate-buffered saline (PBS)

-

Toluene

-

Scintillation fluid and vials

-

Multi-well cell culture plates

Procedure:

-

Cell Culture: Culture MCF-7 cells to confluency in appropriate cell culture plates.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 20 hours).

-

Enzyme Activity Measurement:

-

Following incubation with the inhibitor, add [3H]Estrone-3-sulfate to each well.

-

Incubate for a further period to allow for substrate conversion.

-

Lyse the cells and extract the radiolabeled product ([3H]Estrone) by adding toluene.

-

-

Quantification:

-

Separate the organic (toluene) and aqueous phases.

-

Transfer an aliquot of the toluene layer to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of STS inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value.

In Vivo Assessment of Estrogenicity in Ovariectomized Rats

This bioassay is used to determine the estrogenic activity of a compound by measuring its effect on uterine weight in ovariectomized rats.

Materials:

-

Female Sprague-Dawley or Wistar rats (6-8 weeks old)

-

Test compound (this compound) and vehicle control

-

Surgical instruments for ovariectomy

-

Anesthetics

Procedure:

-

Ovariectomy: Ovariectomize female rats between 6 and 8 weeks of age. Allow a minimum of 14 days for the uterus to regress to a stable baseline weight.[6]

-

Dosing: Administer the test substance (this compound) daily by oral gavage or subcutaneous injection for a minimum of three consecutive days.[6]

-

Necropsy: Euthanize the animals approximately 24 hours after the last dose.[6]

-

Uterine Weight Measurement: Carefully dissect and weigh the uterus.

-

Data Analysis: Compare the mean uterine weight of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.[6]

Metabolism and Pharmacokinetics of this compound

Studies in rats have shown that after oral administration, this compound is rapidly absorbed, with peak plasma concentrations detected at 30 minutes.[7] The clearance of this compound from plasma follows a bi-phasic curve, with an initial half-life of 30 minutes and a slower half-life of 4 hours and 30 minutes.[7] There is little evidence of metabolism of this compound to estrone.[7] this compound exhibits high bioavailability and undergoes minimal first-pass metabolism.[3] This is attributed to the sulfamate moiety, which leads to its binding to carbonic anhydrase and subsequent uptake and storage in erythrocytes.[3] This sequestration in red blood cells in the hepatic portal vein prevents this compound from entering the liver during the first pass.[3]

Paradoxical Estrogenicity of this compound

Despite its potent STS inhibitory activity and its design as an anti-estrogenic agent, this compound has demonstrated paradoxical estrogenic effects in rodent models. This was an unexpected finding that halted its clinical development for the treatment of estrogen-dependent cancers. The precise mechanism for this in vivo estrogenicity in rodents is not fully elucidated but is a critical consideration in the development of STS inhibitors.

Conclusion

Estrone Sulfamate (this compound) is a powerful tool for studying the sulfatase pathway of estrogen metabolism and serves as a lead compound for the development of novel STS inhibitors. Its high potency and unique pharmacokinetic profile, characterized by erythrocyte sequestration and avoidance of first-pass metabolism, are of significant interest. However, the paradoxical estrogenicity observed in preclinical models underscores the complexity of steroid hormone action and the importance of thorough in vivo characterization of new therapeutic agents. Future research in this area will likely focus on developing non-steroidal STS inhibitors or modifying the steroidal backbone of compounds like this compound to eliminate estrogenic activity while retaining potent STS inhibition.

References

- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future | MDPI [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Estrone sulfamate - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Pharmacokinetics of oestrone-3-O-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

General Workflow for Pharmacophore Identification

An in-depth analysis of the pharmacophore for a compound named "Emate" cannot be provided at this time due to a lack of publicly available scientific literature and data corresponding to this name. Searches for "this compound" in chemical and pharmacological databases have not yielded a specific molecule or drug entity for which a pharmacophore model has been described.

It is possible that "this compound" may be an internal project code, a very recent discovery not yet published, or a misspelling of a different compound. For a comprehensive technical guide to be developed, the correct chemical identifier (such as the IUPAC name, CAS number, or a common synonym) is required.

Once the correct compound is identified, a thorough investigation into its pharmacophore can be conducted. This would typically involve the following steps:

A detailed workflow is essential for accurately defining a compound's pharmacophore. This process integrates computational and experimental data to create a model that can guide further drug discovery efforts.

Caption: A generalized workflow for pharmacophore modeling and its application in drug discovery.

Key Experimental Protocols

The development of a robust pharmacophore model relies on high-quality experimental data. The following are examples of key experimental protocols that would be necessary.

1. Radioligand Binding Assay

This experiment is fundamental for determining the binding affinity of a compound to its target receptor.

-

Objective: To quantify the affinity (Ki) of the test compound for its target.

-

General Protocol:

-

A preparation of cells or membranes expressing the target receptor is used.

-

A known radiolabeled ligand with high affinity for the target is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound ('this compound') are added to compete with the radioligand for binding.

-

After reaching equilibrium, the bound and free radioligand are separated via filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated.

-

The Ki is then determined using the Cheng-Prusoff equation.

-

2. Functional Cellular Assay

This type of assay measures the biological effect of the compound after it binds to its target.

-

Objective: To determine the potency (EC50) and efficacy of the compound.

-

Example Protocol (for a GPCR target):

-

Cells engineered to express the target receptor and a reporter system (e.g., cAMP-responsive element-luciferase) are cultured.

-

The cells are treated with varying concentrations of the test compound.

-

Following incubation, the downstream signaling molecule (e.g., cAMP) or the reporter gene expression is measured.

-

A dose-response curve is generated to calculate the EC50, the concentration at which the compound produces 50% of its maximal effect.

-

Illustrative Signaling Pathway

Assuming "this compound" were an inhibitor of a receptor tyrosine kinase (RTK) pathway, the mechanism of action could be visualized as follows.

Caption: A diagram showing the hypothetical inhibition of a receptor tyrosine kinase pathway by "this compound".

To proceed with a detailed analysis, please provide a more specific identifier for the compound of interest.

The Discovery and History of Estrone-3-O-sulfamate: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Estrone-3-O-sulfamate (EMATE), a synthetic derivative of the natural estrogen estrone (B1671321), holds a significant place in the history of endocrine-targeted cancer therapy. It was the first in a class of potent, irreversible inhibitors of the enzyme steroid sulfatase (STS). The discovery of this compound in the early 1990s opened a new avenue for the treatment of hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to Estrone-3-O-sulfamate, intended for researchers, scientists, and professionals in the field of drug development.

The Dawn of a New Therapeutic Strategy: The Discovery of Estrone-3-O-sulfamate

The pioneering work on Estrone-3-O-sulfamate was first reported in 1994 by a team of researchers including N. M. Howarth, A. Purohit, M. J. Reed, and B. V. L. Potter.[1] Their seminal paper, published in the Journal of Medicinal Chemistry, detailed the synthesis and potent inhibitory activity of this compound against steroid sulfatase (STS).[1] This discovery was a landmark in the field of cancer endocrinology, as it introduced a novel mechanism for suppressing estrogen production in tumors.

At the time, the primary treatments for hormone-dependent breast cancer focused on blocking the estrogen receptor with drugs like tamoxifen (B1202) or inhibiting the aromatase enzyme, which is responsible for the final step in estrogen synthesis. The work of Potter and his colleagues highlighted a different critical pathway: the conversion of inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] This conversion is catalyzed by the enzyme steroid sulfatase (STS). In postmenopausal women, the STS pathway is a major source of estrogens in peripheral tissues, including breast tumors.[3] By irreversibly inhibiting STS, this compound effectively cuts off this supply of estrogens, thereby depriving ER+ cancer cells of the hormonal stimulation they need to grow and proliferate.

Quantitative Analysis of Steroid Sulfatase Inhibition

The potency of Estrone-3-O-sulfamate and its analogues as STS inhibitors has been extensively studied. The following tables summarize key quantitative data from various in vitro studies, providing a comparative look at their inhibitory activities.

| Compound | Cell Line/Preparation | IC50 (nM) | Reference(s) |

| Estrone-3-O-sulfamate (this compound) | Placental Microsomes | 18 | [4] |

| Estrone-3-O-sulfamate (this compound) | MCF-7 Cells | 0.83 | [4] |

| 4-nitro-EMATE | Placental Microsomes | 0.8 | [5][6] |

| 4-nitro-EMATE | MCF-7 Cells | 0.01 | [5][6] |

| 2-chloroestrone 3-sulfamate | Placental Microsomes | 4.0 (Ki) | [7] |

| 2-bromoestrone 3-sulfamate | Placental Microsomes | 11.3 (Ki) | [7] |

Table 1: Inhibitory Concentration (IC50/Ki) of Estrone-3-O-sulfamate and Analogues against Steroid Sulfatase.

| Compound | In Vivo Model | Dose | Inhibition of STS Activity | Reference(s) |

| Estrone-3-O-sulfamate (this compound) | Rats | 1 mg/kg (oral or subcutaneous) | Effective abolition in all tissues assessed | [8] |

| Estrone-3-O-sulfamate (this compound) | Rats | 10 mg/kg (single dose) | >90% inhibition after 7 days (hepatic) | [8] |

Table 2: In Vivo Efficacy of Estrone-3-O-sulfamate in Inhibiting Steroid Sulfatase Activity.

Experimental Protocols

Synthesis of Estrone-3-O-sulfamate

The synthesis of Estrone-3-O-sulfamate is achieved through the reaction of estrone with sulfamoyl chloride.[9] While the original 1994 publication provides the initial report, subsequent papers have elaborated on the general methodology. The following is a representative protocol:

Materials:

-

Estrone

-

Sodium hydride (NaH)

-

Sulfamoyl chloride (H₂NSO₂Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Estrone is dissolved in anhydrous DMF.

-

The solution is cooled in an ice bath, and sodium hydride is added portion-wise. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the sodium salt of estrone.

-

Sulfamoyl chloride, dissolved in anhydrous DMF, is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the careful addition of water.

-

The product is extracted with ethyl acetate. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield Estrone-3-O-sulfamate.

-

The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Steroid Sulfatase Inhibition Assay

The inhibitory activity of Estrone-3-O-sulfamate and its analogues on steroid sulfatase is typically determined using either placental microsomes or intact cancer cell lines like MCF-7. The following is a generalized protocol for an in vitro STS inhibition assay:

Materials:

-

Human placental microsomes or MCF-7 breast cancer cells

-

[³H]-Estrone sulfate (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Test compounds (e.g., Estrone-3-O-sulfamate) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme/Cell Preparation: A suspension of human placental microsomes or a lysate of MCF-7 cells is prepared in the assay buffer.

-

Incubation: Aliquots of the enzyme/cell preparation are pre-incubated with various concentrations of the test compound (or vehicle control) for a defined period at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [³H]-Estrone sulfate.

-

Reaction Termination and Extraction: After a specific incubation time at 37°C, the reaction is terminated. The product, [³H]-Estrone, is then extracted from the aqueous phase using an organic solvent (e.g., toluene (B28343) or ethyl acetate).

-

Quantification: The radioactivity in the organic layer, which corresponds to the amount of [³H]-Estrone formed, is measured using a scintillation counter.

-

Data Analysis: The percentage of STS inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Estrone-3-O-sulfamate acts as an active site-directed, irreversible inhibitor of steroid sulfatase.[9] The sulfamate (B1201201) moiety is crucial for its mechanism of action. It is proposed that the STS enzyme recognizes the sulfamate group, and in the process of attempting to hydrolyze it, a reactive intermediate is formed. This intermediate then covalently binds to a key amino acid residue within the active site of the enzyme, leading to its permanent inactivation.

The downstream effect of STS inhibition is a significant reduction in the local production of active estrogens within hormone-dependent tissues. This disrupts the signaling pathway that promotes the growth of ER+ breast cancer cells.

Caption: Signaling pathway of steroidogenesis and the inhibitory action of Estrone-3-O-sulfamate.

Clinical Development and Subsequent Directions

Despite its high potency and promising preclinical data, Estrone-3-O-sulfamate itself did not advance to clinical trials.[8] This was due to the observation of paradoxical estrogenicity in rodent models.[8][10] This unexpected estrogenic activity was a significant drawback for a drug intended to treat estrogen-dependent cancers.

However, the discovery of this compound and the validation of steroid sulfatase as a therapeutic target paved the way for the development of other STS inhibitors. A notable successor is Irosustat (also known as STX64 or 667-COUMATE), a non-steroidal STS inhibitor, which became the first in its class to enter clinical trials for hormone-dependent cancers.[11] The development of Irosustat and other second and third-generation STS inhibitors is a direct legacy of the foundational research on Estrone-3-O-sulfamate.

Conclusion

The discovery of Estrone-3-O-sulfamate in 1994 was a pivotal moment in the field of endocrine oncology. As the first potent, irreversible inhibitor of steroid sulfatase, it unveiled a new and important therapeutic target for hormone-dependent cancers. While this compound itself did not reach clinical application, the scientific knowledge and principles established through its study have been instrumental in the continued development of novel STS inhibitors with significant therapeutic potential. The story of Estrone-3-O-sulfamate serves as a compelling example of how a pioneering lead compound can shape the direction of drug discovery for years to come.

References

- 1. Estrone sulfamates: potent inhibitors of estrone sulfatase with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrone sulfamate - Wikipedia [en.wikipedia.org]

- 9. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

irreversible inhibition of STS by Emate

An In-depth Technical Guide on the Irreversible Inhibition of Steroid Sulfatase (STS) by Estrone-3-O-sulfamate (Emate)

Introduction

Steroid sulfatase (STS) is a pivotal enzyme in the steroidogenesis pathway, responsible for the hydrolysis of inactive steroid sulfates into their biologically active forms.[1][2] It cleaves the sulfate (B86663) group from various precursors, including estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), converting them into estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These products can be further metabolized into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers such as breast and prostate cancer.[2][3] Consequently, STS has emerged as a significant therapeutic target.

Estrone-3-O-sulfamate (this compound), a synthetic derivative of estrone, was the first identified irreversible, active-site-directed inhibitor of STS.[4][5] Its high potency and specific mechanism of action have made it a critical tool for studying the role of STS in various physiological and pathological processes. This guide provides a comprehensive technical overview of the , detailing its mechanism, quantitative inhibitory properties, relevant experimental protocols, and its impact on steroid signaling pathways.

Mechanism of Irreversible Inhibition

This compound acts as an active-site-directed irreversible inhibitor.[4] The core of its inhibitory action lies in the aryl sulfamate (B1201201) ester group, which serves as the active pharmacophore.[6] The mechanism involves the inactivation of the STS enzyme through the sulfamoylation of a key amino acid residue within its active site.

The proposed mechanism proceeds as follows:

-

Active Site Binding : this compound, mimicking the natural substrate estrone sulfate, binds to the active site of the STS enzyme.

-

Sulfamoyl Group Transfer : The enzyme's catalytic machinery, which normally hydrolyzes the sulfate ester of the natural substrate, instead attacks the sulfamate group of this compound. This process is facilitated by a unique formylglycine (FGly) residue present in the active site of sulfatases.[7][8]

-

Covalent Modification : A nucleophilic attack from a hydroxyl group on the hydrated formylglycine residue on the sulfur atom of this compound's sulfamoyl group leads to the transfer of the sulfamoyl moiety (SO₂NH₂) to the enzyme.[3]

-

Irreversible Inactivation : This transfer results in a covalently modified, sulfamoylated enzyme. This modification is irreversible, as the sulfamoylated enzyme cannot be readily hydrolyzed to regenerate the active form, leading to a "dead-end" product and permanent inactivation of the enzyme.[4][9]

This time- and concentration-dependent inactivation is a hallmark of irreversible inhibition.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Epithelial-to-Mesenchymal Transition (EMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells, which are typically stationary and interconnected, undergo a series of biochemical changes to assume a mesenchymal phenotype. This transition endows cells with migratory and invasive properties, playing a crucial role in embryonic development, tissue regeneration, and wound healing. However, the aberrant activation of EMT is a hallmark of cancer progression and metastasis, contributing to therapeutic resistance. Understanding the molecular mechanisms that govern EMT is therefore paramount for the development of novel anti-cancer therapies.

These application notes provide a comprehensive overview of in vitro experimental protocols to induce, analyze, and quantify EMT in cancer cell lines. The methodologies detailed herein are designed to offer robust and reproducible approaches for researchers investigating the signaling pathways and cellular changes associated with this critical process.

Key Signaling Pathways in EMT

Several conserved signaling pathways are known to be potent inducers of EMT. These pathways converge on the activation of key transcription factors that orchestrate the complex cellular reprogramming of EMT.

One of the most well-characterized inducers of EMT is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Upon ligand binding, the TGF-β receptors activate intracellular signaling cascades, primarily through the Smad proteins, which then translocate to the nucleus to regulate the expression of EMT-related genes. Other significant pathways involved in EMT induction include Wnt, Notch, and Receptor Tyrosine Kinase (RTK) signaling. These pathways often exhibit crosstalk, creating a complex regulatory network that governs the dynamic nature of EMT.

Figure 1: Key signaling pathways inducing EMT.

Experimental Protocols

Protocol 1: Induction of EMT in Epithelial Cancer Cells using TGF-β1

This protocol describes a method for inducing EMT in a monolayer culture of epithelial cancer cells, such as MCF-7 (human breast adenocarcinoma), using recombinant human TGF-β1.

Materials:

-

Epithelial cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Recombinant Human TGF-β1 (carrier-free)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 1 x 10^5 cells per well in complete culture medium.

-

Cell Adherence: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

TGF-β1 Treatment: After 24 hours, replace the medium with fresh complete culture medium containing TGF-β1 at a final concentration of 5 ng/mL. For a negative control, add the same volume of vehicle (e.g., sterile 4 mM HCl containing 1 mg/mL BSA) to a separate well.

-

Incubation: Incubate the cells for 48-96 hours. Observe the cells daily for morphological changes characteristic of EMT, such as a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.

-

Analysis: After the incubation period, the cells are ready for downstream analysis, such as immunofluorescence staining for EMT markers, RNA extraction for qPCR analysis, or protein extraction for Western blotting.

Protocol 2: Quantitative Real-Time PCR (qPCR) for EMT Marker Gene Expression

This protocol outlines the quantification of key EMT marker gene expression changes following EMT induction.

Materials:

-

Control and TGF-β1-treated cells from Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from both control and TGF-β1-treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

-

qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of the target genes in TGF-β1-treated cells compared to the control cells, normalized to the housekeeping gene.

Protocol 3: Transwell Invasion Assay

This protocol measures the invasive capacity of cells through a basement membrane matrix, a key functional hallmark of EMT.

Materials:

-

Control and TGF-β1-treated cells

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

24-well companion plates

-

Matrigel basement membrane matrix

-

Serum-free culture medium

-

Complete culture medium (chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal Violet staining solution

-

Microscope

Procedure:

-

Coating of Transwell Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.

-

Cell Seeding: Harvest control and TGF-β1-treated cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Chemoattraction: Add 600 µL of complete culture medium containing 10% FBS to the lower chamber of the 24-well plate to serve as a chemoattractant.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.

-

Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol, and then stain with Crystal Violet solution.

-

Quantification: Count the number of stained, invaded cells in several random microscopic fields. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the control.

Data Presentation

The following tables summarize representative quantitative data obtained from in vitro EMT studies.

Table 1: Gene Expression Changes in MCF-7 Cells Following TGF-β1 Treatment (96 hours)

| Gene | Marker Type | Fold Change (TGF-β1 vs. Control) |

| CDH1 (E-cadherin) | Epithelial | -3.5 |

| CDH2 (N-cadherin) | Mesenchymal | +4.2 |

| VIM (Vimentin) | Mesenchymal | +5.1 |

| SNAI1 (Snail) | EMT Transcription Factor | +6.8 |

| TWIST1 | EMT Transcription Factor | +3.2 |

| ZEB1 | EMT Transcription Factor | +4.5 |

Table 2: Functional Changes in Cells Undergoing EMT

| Assay | Cell Line | Treatment | Result (Fold Change vs. Control) |

| Transwell Migration | A549 (Lung Carcinoma) | TGF-β1 (10 ng/mL, 48h) | +3.5 |

| Transwell Invasion | SKOV-3 (Ovarian Cancer) | IL-6 (50 ng/mL, 72h) | +2.8 |

| Wound Healing Assay | B16F10 (Melanoma) | - | 15-fold increase toward chemo-attractant |

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying EMT in vitro.

Figure 2: General workflow for in vitro EMT studies.

Conclusion

The protocols and data presented in these application notes provide a solid framework for the in vitro investigation of the Epithelial-to-Mesenchymal Transition. By employing these methodologies, researchers can effectively induce, characterize, and quantify EMT in various cancer cell models. A thorough understanding of the molecular underpinnings of EMT gained through such in vitro studies is essential for the identification of novel therapeutic targets and the development of more effective strategies to combat cancer metastasis and drug resistance.

Application Notes and Protocols for Emate (Estrone-3-O-sulfamate) in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emate, chemically known as estrone-3-O-sulfamate (E2MATE), is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1][2][3][4] STS plays a crucial role in the biosynthesis of active estrogens by hydrolyzing estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) into their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. By blocking this conversion, this compound effectively reduces the local production of estrogens that can fuel the growth of hormone-dependent cancers and other estrogen-related pathologies. These application notes provide a comprehensive overview of the appropriate dosage and protocols for the use of this compound in preclinical animal studies, with a focus on rodent models of breast cancer and endometriosis. A closely related compound, estradiol-3-O-sulfamate (E2MATE), is extensively metabolized to this compound and exhibits similar biological properties.[2]

Mechanism of Action

This compound acts as an active site-directed, irreversible inhibitor of steroid sulfatase.[1][3][4] The sulfamate (B1201201) moiety of this compound is transferred to a formylglycine residue within the active site of the STS enzyme, leading to its inactivation. This prevents the hydrolysis of circulating steroid sulfates, thereby decreasing the pool of active estrogens available to stimulate estrogen receptor (ER)-positive tissues.

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the quantitative data on this compound and E2MATE dosage from various preclinical studies.

Table 1: this compound Dosage in Rat Models

| Animal Model | Rat Strain | Administration Route | Dosage Range | Study Duration | Key Findings | Reference |

| Pharmacokinetics | Wistar | Oral | 10-40 mg/kg (single dose) | 6 hours | Dose-related plasma concentrations; rapid absorption. | Purohit et al. |

| Pharmacokinetics | Wistar | Intravenous | 40 mg/kg (single dose) | 6 hours | Biphasic clearance. | Purohit et al. |

| STS Inhibition | Not Specified | Oral | 10 mg/kg (single dose) | 7 days | >99% inhibition of liver STS activity within 30 mins; prolonged action.[3] | Purohit et al., 2000 |

| STS Inhibition | Not Specified | Subcutaneous | 1 mg/kg | Not Specified | Effective abolition of STS activity in all tissues assessed. | Not Specified |

| Mammary Tumor | Nitrosomethylurea (NMU)-induced | Ovariectomized Rats | Not Specified in retrieved results | Not Specified | Attenuated growth of estrone sulfate-stimulated tumors.[3] | Purohit et al., 1995b |

Table 2: E2MATE (this compound Prodrug) Dosage in Mouse Models

| Animal Model | Mouse Strain | Administration Route | Dosage Range | Study Duration | Key Findings | Reference |

| Endometriosis | Not Specified | Oral | 0.5 and 1.0 mg/kg/day | 21 days | Dose-dependent inhibition of STS activity in uterus, liver, and leukocytes. Reduced lesion weight and size.[1][5] | Colette et al., 2011 |

Experimental Protocols

N-Nitrosomethylurea (NMU)-Induced Mammary Carcinoma in Rats

This model is commonly used to study hormone-dependent breast cancer.

Protocol for Tumor Induction:

-

Animal Strain: Female Sprague-Dawley or Wistar rats are typically used.

-

Age: Induction is generally performed in juvenile rats (around 50-60 days of age).

-

Carcinogen: N-Nitrosomethylurea (MNU) is administered, often via intraperitoneal or intravenous injection, at a dose of 50 mg/kg body weight.

-

Tumor Development: Mammary tumors typically develop within 8 to 12 weeks after MNU administration. Tumor growth is monitored by palpation and measurement with calipers.

Protocol for this compound Treatment:

-

Tumor Establishment: Once tumors reach a palpable size (e.g., 1-1.5 cm in diameter), animals are randomized into control and treatment groups.

-

Ovariectomy: To study the effects of this compound on tumors stimulated by peripheral estrogen production (mimicking the postmenopausal state), rats are often ovariectomized.

-

Estrone Sulfate Stimulation: To ensure tumor growth is dependent on the STS pathway, ovariectomized rats can be supplemented with estrone sulfate.

-

This compound Administration:

-

Oral Gavage: Prepare a suspension of this compound in a suitable vehicle. While the specific formulation used in seminal studies is not detailed, a common approach is to use a vehicle like 0.5% carboxymethylcellulose (CMC) in water. Administer the desired dose (e.g., 10 mg/kg) daily via oral gavage.

-

Subcutaneous Injection: Prepare a solution or suspension of this compound. The vehicle should be sterile and biocompatible. Administer the desired dose (e.g., 1 mg/kg) subcutaneously.

-

-

Monitoring: Monitor tumor size, body weight, and general health of the animals throughout the study.

-

Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues (liver, uterus) for histopathological analysis and measurement of STS activity.

Surgically Induced Endometriosis in Mice

This model is used to evaluate therapies for endometriosis.

Protocol for Endometriosis Induction:

-

Donor and Recipient Mice: Use mice of the same strain.

-

Uterine Tissue Collection: Euthanize donor mice and aseptically remove the uterus.

-

Tissue Preparation: Place the uterine tissue in sterile saline, open it longitudinally, and mince it into small fragments (approximately 1 mm³).

-

Implantation: Anesthetize the recipient mouse. Make a small incision in the abdominal wall and suture the uterine fragments to the peritoneal wall or major blood vessels.

Protocol for E2MATE Treatment:

-

Post-Surgical Recovery: Allow the animals to recover from surgery.

-

Treatment Initiation: Begin treatment with E2MATE or vehicle control.

-

Oral Administration: Administer E2MATE (0.5 or 1.0 mg/kg/day) orally for the duration of the study (e.g., 21 days).[1][5]

-

Monitoring: Monitor the animals for signs of distress.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and surgically expose the abdominal cavity. Identify, measure, and excise the endometriotic lesions. Analyze lesion weight, size, and histology. Collect other tissues (uterus, liver, leukocytes) to assess STS activity.[1][5]

Important Considerations

-

Estrogenic Activity of this compound: A critical consideration when using this compound in rodent models is its potent estrogenic activity, which was paradoxically observed despite its mechanism of action.[2] This effect limited its clinical development for breast cancer but should be carefully considered in the design and interpretation of animal studies. For studies where estrogenic effects are confounding, non-steroidal STS inhibitors may be more appropriate.

-

Formulation: For oral administration, ensuring a stable and homogenous suspension is crucial for accurate dosing. For parenteral routes, the formulation must be sterile and non-irritating. For intravenous administration in rats, propylene (B89431) glycol has been used as a vehicle.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Conclusion

This compound is a valuable tool for preclinical research into the role of the steroid sulfatase pathway in hormone-dependent diseases. The provided dosages and protocols, derived from the available literature, offer a foundation for designing robust in vivo studies. Researchers should carefully consider the specific aims of their study, the animal model chosen, and the inherent properties of this compound, particularly its estrogenicity in rodents, to ensure the generation of meaningful and reproducible data.

References

Application of Epithelial-Mesenchymal Transition (EMT) in Hormone-Dependent Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of "Emate" in the context of hormone-dependent diseases appears to be a likely reference to the biological process of Epithelial-Mesenchymal Transition (EMT). EMT is a cellular program where epithelial cells, which are typically stationary and adhere to one another, undergo a transformation to acquire mesenchymal characteristics. This transition allows them to become migratory and invasive.[1] In the context of hormone-dependent diseases such as breast cancer, prostate cancer, and endometriosis, EMT is a critical process that contributes to disease progression, metastasis, and therapeutic resistance.[2][3]

Hormone-dependent diseases are those in which hormones like estrogen and androgens play a crucial role in the development and progression of the disease.[4] In cancers like breast and prostate cancer, the interplay between hormonal signaling and EMT-inducing pathways is a key area of research for developing new therapeutic strategies.[5] Understanding and modeling EMT in these diseases is therefore of paramount importance for researchers and drug development professionals.

This document provides detailed application notes and protocols for studying EMT in various hormone-dependent disease models.

Application Notes

Breast Cancer Models

Breast cancer, particularly hormone receptor-positive subtypes, is a major area where EMT is extensively studied. The transition to a mesenchymal phenotype is associated with resistance to endocrine therapies and metastasis.[6]

-

In Vitro Models:

-

Cell Lines: MCF-7 (luminal A, epithelial) and MDA-MB-231 (triple-negative, mesenchymal) are classic examples used to study the extremes of the EMT spectrum.[7] Inducing EMT in epithelial cell lines like MCF-7 using agents like Transforming Growth Factor-beta (TGF-β) is a common approach.[8][9]

-

Organoids: Patient-derived organoids (PDOs) offer a more physiologically relevant 3D model to study EMT.[10] These models can recapitulate the heterogeneity of the original tumor and its response to EMT-inducing signals.[11]

-

-

In Vivo Models:

-

Xenografts: Injecting human breast cancer cell lines into immunocompromised mice is a standard method to study tumor growth and metastasis. Comparing the metastatic potential of epithelial versus mesenchymal cell lines provides insights into the role of EMT.[12]

-

Genetically Engineered Mouse Models (GEMMs): Models such as the MMTV-Her2/neu model can be used to study spontaneous tumor development and the associated EMT processes in an immunocompetent setting.[12]

-

Prostate Cancer Models

In prostate cancer, EMT is linked to the progression to castration-resistant prostate cancer (CRPC) and metastasis.[1][13]

-

In Vitro Models:

-

Cell Lines: LNCaP (androgen-sensitive, epithelial) and PC-3 or DU145 (androgen-insensitive, mesenchymal) are commonly used.[14] The Transwell migration and invasion assay is a key technique to quantify the migratory and invasive potential of these cells.[15][16]

-

3D Spheroids: Growing prostate cancer cells as spheroids in Matrigel provides a 3D context to study invasion and the effects of targeting EMT.[14]

-

-

In Vivo Models:

-

Orthotopic Xenografts: Injecting prostate cancer cells directly into the prostate of mice allows for the study of local invasion and metastasis to relevant organs like the lymph nodes and bone.[13]

-

GEMMs: Models like the Pb-Cre;PtenL/L;KrasG12D/+ model can be used to track EMT and the emergence of cancer stem-like cells during prostate cancer progression.[2]

-

Endometriosis Models

While not a cancer, endometriosis is a hormone-dependent disease where endometrial-like tissue grows outside the uterus. EMT is thought to play a role in the establishment and invasion of these ectopic lesions.[17]

-

In Vitro Models:

-

Primary Cell Cultures: Isolating and culturing epithelial and stromal cells from endometriotic lesions allows for the direct study of their characteristics and response to hormonal and EMT-inducing stimuli.[17]

-

Immortalized Cell Lines: Cell lines derived from endometriotic lesions can be used to study specific molecular pathways involved in EMT.[17]

-

-

In Vivo Models:

-

Surgical Induction Models: Transplanting uterine tissue into the peritoneal cavity of rodents is a common method to create an endometriosis-like condition and study the role of EMT in lesion development.[18]

-

Quantitative Data Summary

The following tables summarize quantitative data related to the study of EMT in hormone-dependent disease models.

Table 1: Changes in EMT Marker Expression in Breast Cancer Cells

| Cell Line | Treatment | E-cadherin Expression (fold change) | Vimentin Expression (fold change) | Reference |

| MCF-7 | TGF-β1 (5 ng/mL, 72h) | ↓ (significant decrease) | ↑ (significant increase) | [7][9] |

| HCC1954 | TGF-β1 + Collagen I | ↓ (slight decrease) | ↑ (significant increase) | [7] |

| MDA-MB-468 | EGF | ↓ (significant decrease) | ↑ (significant increase) | [19] |

Table 2: Quantitative Invasion and Migration in Prostate Cancer Cells

| Cell Line | Assay | Relative Invasion/Migration | Reference |

| LNCaP | 3D Matrigel Drop | Low | [14] |